BenchChemオンラインストアへようこそ!

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Anticancer drug discovery Medicinal chemistry Lead optimization

Select this X-ray-validated (R=0.050) benzothiazole-furan aldehyde for unambiguous structural identity in GLP studies and patent filings. It uniquely enables four derivative classes—enones, acrylonitriles, cyanoacrylamides, thiazolidinones—from one starting material, maximizing library diversity. Proven superior to benzimidazole analogs in lung cancer assays (A549, HCC827, NCI-H358). The crystalline solid (mp 176°C) ships ambient; order ≥95% purity for your antitumor discovery program.

Molecular Formula C12H7NO2S
Molecular Weight 229.26 g/mol
CAS No. 34653-56-0
Cat. No. B1331290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzothiazol-2-yl)-2-furaldehyde
CAS34653-56-0
Molecular FormulaC12H7NO2S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=O
InChIInChI=1S/C12H7NO2S/c14-7-8-5-6-10(15-8)12-13-9-3-1-2-4-11(9)16-12/h1-7H
InChIKeyWTVOYONXUGCDPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (CAS 34653-56-0) – Heterocyclic Aldehyde Procurement & Selection Guide


5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (CAS 34653-56-0), also designated 5-(benzo[d]thiazol-2-yl)furan-2-carbaldehyde, is a heterocyclic aldehyde composed of a benzothiazole core linked to a furan-2-carbaldehyde moiety [1]. This compound is a key synthetic building block used in the preparation of diverse 2-substituted benzothiazole derivatives for medicinal chemistry and materials science applications. Its crystalline solid form exhibits a melting point of 176 °C and predicted density of 1.381 g/cm³ , with its molecular architecture confirmed by single-crystal X-ray diffraction [2].

Why Generic Benzothiazole Aldehydes Cannot Substitute for 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde


Substituting 5-(1,3-benzothiazol-2-yl)-2-furaldehyde with structurally related benzothiazole aldehydes or alternative heterocyclic building blocks is not scientifically valid because the precise spatial arrangement of the benzothiazole and furan rings, coupled with the reactive aldehyde at the furan 2-position, determines both the synthetic outcomes and the biological activity of derived compounds . The furan-2-carbaldehyde linkage provides a specific electrophilic handle that reacts with active methylene compounds, ketones, and amines to form acrylonitriles, enones, and thiazolidinones that differ fundamentally in conformation and potency from those derived from phenyl, thiophene, or alternative heterocyclic aldehydes [1]. Class-level data demonstrates that benzothiazole-furan hybrids exhibit consistently higher antitumor activity compared to benzimidazole-furan analogs, confirming that heterocyclic replacement is not functionally equivalent [2].

Quantitative Differentiation Evidence for 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (CAS 34653-56-0)


Derived Antitumor Lead Compound Outperforms 5-Fluorouracil, Cisplatin, and Curcumin

Derivatives synthesized from 5-(1,3-benzothiazol-2-yl)-2-furaldehyde produced a lead compound, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile, that demonstrated superior antitumor activity relative to three clinical reference drugs in standardized screening [1]. This performance advantage establishes the parent aldehyde as a privileged starting material for generating high-potency anticancer candidates not accessible from alternative building blocks.

Anticancer drug discovery Medicinal chemistry Lead optimization

Benzothiazole-Furan Scaffold Shows Higher Antitumor Activity Than Benzimidazole-Furan Analogs

In a comparative study of 2,5-disubstituted furan derivatives, compounds containing the benzothiazole nucleus demonstrated consistently higher antitumor activity than those with the isosteric benzimidazole nucleus when evaluated across three human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D cell culture assays with MTS cytotoxicity and BrdU proliferation readouts [1]. This class-level evidence indicates that the sulfur-containing benzothiazole moiety confers a functional advantage over the nitrogen-only benzimidazole variant, reinforcing the value of the specific benzothiazole-furan architecture.

Structure-activity relationship Heterocyclic chemistry Anticancer

Documented Synthetic Utility for Constructing Diverse Bioactive Derivatives

5-(1,3-Benzothiazol-2-yl)-2-furaldehyde has been explicitly utilized as a starting material in multi-component reactions to synthesize four distinct structural classes of bioactive molecules: 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan- or thiophen-2-yl)prop-2-en-1-ones, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]acrylonitriles, 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-cyanoacrylamides, and 5-{[5-(1,3-benzothiazol-2-yl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-ones [1]. The aldehyde reacts with 2-acetylfuran, 2-acetylthiophene, and various active methylene compounds to generate these scaffolds, demonstrating a reaction scope not reported for simpler benzothiazole-2-carbaldehydes lacking the furan spacer.

Organic synthesis Building block Medicinal chemistry

Validated Crystalline Identity via Single-Crystal X-Ray Diffraction

The crystal structure of 5-(1,3-benzothiazol-2-yl)-2-furaldehyde has been experimentally solved and refined by X-ray diffraction methods to an R-value of 0.050 using 2126 observed reflections after recrystallization from ethanol [1]. This high-resolution structural validation provides unambiguous confirmation of molecular geometry and crystallinity, serving as a definitive quality benchmark for procurement. In contrast, many structurally related benzothiazole aldehydes lack published single-crystal data, creating uncertainty regarding their true solid-state form and identity.

Structural characterization Quality control Crystallography

Recommended Application Scenarios for 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde (CAS 34653-56-0)


Anticancer Lead Discovery and SAR Expansion

This aldehyde is appropriate for medicinal chemistry programs targeting novel antitumor agents, particularly where the goal is to generate derivatives with activity exceeding that of 5-fluorouracil and cisplatin [1]. The documented lead compound 3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile provides a validated starting point for further optimization. The benzothiazole-furan scaffold has demonstrated class-level superiority over benzimidazole-furan analogs in lung cancer cell assays (A549, HCC827, NCI-H358), making this compound a rational choice for lung cancer-focused drug discovery [2].

Diverse Heterocyclic Library Synthesis

Laboratories engaged in diversity-oriented synthesis or compound library generation should prioritize this aldehyde for its ability to access four distinct product classes (enones, acrylonitriles, cyanoacrylamides, and thiazolidinones) from a single starting material [1]. The reactive furan-2-carbaldehyde electrophilic handle enables condensation with 2-acetylfuran, 2-acetylthiophene, and various active methylene compounds, generating structural diversity not achievable with simpler benzothiazole-2-carbaldehydes.

Quality-Controlled Research Requiring Validated Solid-State Identity

For applications where unambiguous structural identity is critical—including GLP toxicology studies, patent filing, or structure-based drug design—this compound offers the advantage of published single-crystal X-ray diffraction data (R = 0.050, 2126 reflections) [1]. This independent crystallographic validation distinguishes it from numerous benzothiazole aldehydes that lack definitive solid-state characterization, reducing the risk of structural misassignment and providing a verifiable QC benchmark.

Benzothiazole-Furan Hybrid Material Development

The extended π-conjugation between the benzothiazole and furan rings, confirmed by crystallographic analysis [1], suggests utility in developing fluorescent probes or organic electronic materials where planar heterocyclic systems are required. The aldehyde functionality permits subsequent conjugation or polymerization, while the sulfur-containing benzothiazole moiety may impart distinct electronic properties compared to all-oxygen furan-only or all-nitrogen benzimidazole alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Benzothiazol-2-yl)-2-furaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.